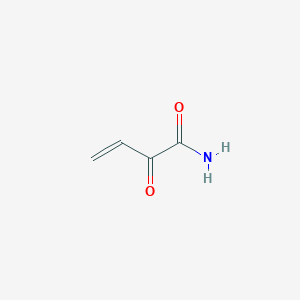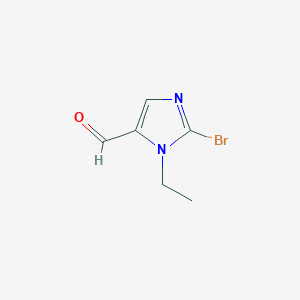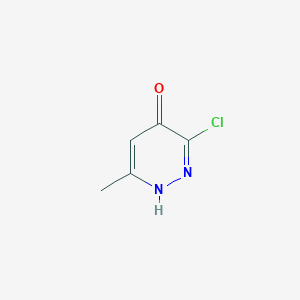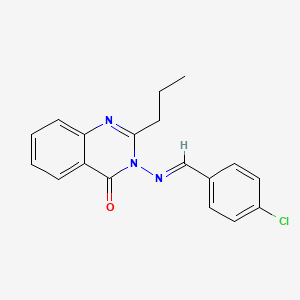
3-((4-Chlorobenzylidene)amino)-2-propylquinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((4-Chlorobenzylidene)amino)-2-propylquinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazolinone family This compound is characterized by the presence of a quinazolinone core structure substituted with a 4-chlorobenzylideneamino group and a propyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Chlorobenzylidene)amino)-2-propylquinazolin-4(3H)-one typically involves the condensation of 4-chlorobenzaldehyde with 2-propyl-4(3H)-quinazolinone in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3-((4-Chlorobenzylidene)amino)-2-propylquinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorobenzylidene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives, amine derivatives, and substituted benzylidene compounds.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block for the synthesis of more complex organic molecules.
Biology: It has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-((4-Chlorobenzylidene)amino)-2-propylquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, resulting in the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-((4-Chlorobenzylidene)amino)-2-ethylquinazolin-4(3H)-one
- 3-((4-Chlorobenzylidene)amino)-2-methylquinazolin-4(3H)-one
- 3-((4-Chlorobenzylidene)amino)-2-phenylquinazolin-4(3H)-one
Uniqueness
Compared to similar compounds, 3-((4-Chlorobenzylidene)amino)-2-propylquinazolin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets.
Propiedades
Número CAS |
86389-22-2 |
|---|---|
Fórmula molecular |
C18H16ClN3O |
Peso molecular |
325.8 g/mol |
Nombre IUPAC |
3-[(E)-(4-chlorophenyl)methylideneamino]-2-propylquinazolin-4-one |
InChI |
InChI=1S/C18H16ClN3O/c1-2-5-17-21-16-7-4-3-6-15(16)18(23)22(17)20-12-13-8-10-14(19)11-9-13/h3-4,6-12H,2,5H2,1H3/b20-12+ |
Clave InChI |
DQSNFGLRAFFPCN-UDWIEESQSA-N |
SMILES isomérico |
CCCC1=NC2=CC=CC=C2C(=O)N1/N=C/C3=CC=C(C=C3)Cl |
SMILES canónico |
CCCC1=NC2=CC=CC=C2C(=O)N1N=CC3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(Benzyloxy)methyl]-1,2,3-thiadiazole-4-carboxamide](/img/structure/B12925201.png)
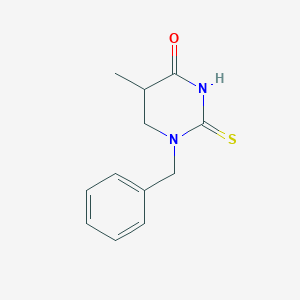
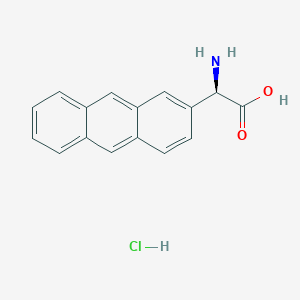
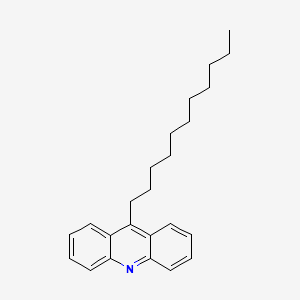
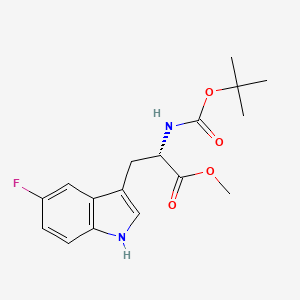
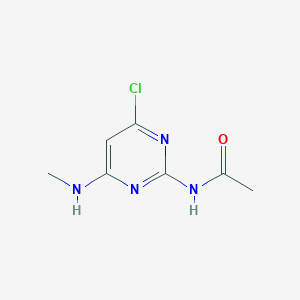
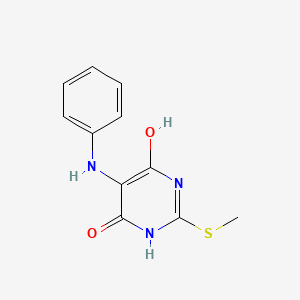
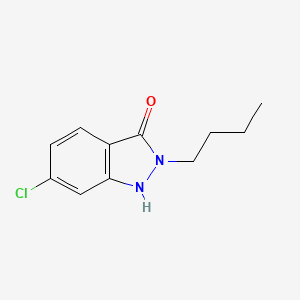

![(4E)-4-[(4-Aminophenyl)imino]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12925274.png)
